An In-depth Technical Guide to 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide
An In-depth Technical Guide to 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide, a molecule of interest in medicinal chemistry and drug development. This document details the fundamental physicochemical properties, molecular structure, a proposed synthetic pathway, and potential biological applications inferred from its constituent functional groups. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the study of this compound.
Core Molecular Profile
2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide is an organic compound featuring a methoxy-substituted phenyl ring linked via an amide to an acetamido group which is further functionalized with a hydroxycarbamimidoyl moiety. Its chemical properties are dictated by the interplay of these functional groups, suggesting potential for hydrogen bonding, metal chelation, and various biological interactions.
Physicochemical Properties
The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 735321-27-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2][3] |
| Molecular Weight | 223.23 g/mol | [1][2][3] |
| Canonical SMILES | O=C(NC1=CC=CC=C1OC)C/C(N)=N/O |
Molecular Structure
The structural architecture of 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide is key to understanding its reactivity and potential biological function. The diagram below illustrates the connectivity of the atoms and the primary functional groups.
Caption: 2D structure of 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide.
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of the target molecule.
Step 1: Synthesis of 2-Chloro-N-(2-methoxyphenyl)acetamide (Intermediate 1)
The initial step involves the acylation of 2-methoxyaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction to form the N-aryl acetamide backbone.[1][4]
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Rationale: Triethylamine is used as a base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane (DCM) is a suitable inert solvent for this reaction.
Experimental Protocol:
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Dissolve 2-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the mixture in an ice bath to 0-5 °C.
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Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 2-Cyano-N-(2-methoxyphenyl)acetamide (Intermediate 2)
The chloro-acetamide intermediate is then converted to a nitrile. This is a crucial step to introduce the carbon-nitrogen triple bond required for the final functional group transformation.
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Rationale: Sodium cyanide serves as the nucleophile, displacing the chloride ion. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of substitution reaction.
Experimental Protocol:
-
Dissolve 2-Chloro-N-(2-methoxyphenyl)acetamide (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Step 3: Synthesis of 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide (Final Product)
The final step is the conversion of the nitrile group to the N'-hydroxycarbamimidoyl (amidoxime) group. This reaction is a characteristic transformation of nitriles.[5]
-
Rationale: Hydroxylamine hydrochloride is the source of the hydroxylamine nucleophile. Sodium carbonate is added as a base to free the hydroxylamine from its hydrochloride salt. The reaction is typically performed under reflux in a protic solvent like a methanol/water mixture.[5]
Experimental Protocol:
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Suspend 2-Cyano-N-(2-methoxyphenyl)acetamide (1.0 eq) in a mixture of methanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) to the suspension.
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Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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Cool the reaction mixture. If a solid precipitates, collect it by filtration.
-
If no solid forms, evaporate the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final compound.
Potential Applications and Biological Significance
While this specific molecule is primarily available for research purposes, an analysis of its core functional groups allows for an informed discussion of its potential applications.
N-Aryl Acetamides in Drug Development
The N-aryl acetamide scaffold is a common feature in many biologically active compounds. Derivatives have shown a wide range of activities, including:
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Antimicrobial and Antifungal Properties: The acetamide linkage is present in various agents developed to combat microbial and fungal infections.[4]
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Antidiabetic and Antihyperglycemic Activity: Certain N-arylacetamide derivatives have been investigated for their potential in managing diabetes.[6]
-
Enzyme Inhibition: This scaffold is found in molecules designed as urease inhibitors.[7]
The Hydroxycarbamimidoyl (Amidoxime) Moiety
The amidoxime group is a key pharmacophore known for several important biological functions:
-
Nitric Oxide (NO) Donors: Amidoximes are recognized for their ability to release nitric oxide, a critical signaling molecule involved in vasodilation and other physiological processes. This property makes them interesting candidates for cardiovascular drug research.[5]
-
Prodrugs for Amidines: The amidoxime group can act as a prodrug form of an amidine, which can improve oral bioavailability. The amidoxime is metabolized in vivo to the active amidine.
Given the presence of both the N-aryl acetamide and the amidoxime moieties, 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide could be a valuable tool compound for investigating new therapeutic agents, potentially as a nitric oxide-donating anti-inflammatory or antimicrobial agent.
Analytical Characterization
For rigorous scientific investigation, the synthesized compound must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structural integrity, showing the expected signals for the aromatic, methoxy, amide, and alkyl protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₀H₁₃N₃O₃).
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H and C=O stretches of the amide, the C=N of the imidoyl group, and the O-H of the hydroxyl group.
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Melting Point Analysis: A sharp melting point would be indicative of a pure crystalline solid.
Conclusion
2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide is a compound with significant potential for further research, rooted in the well-established biological activities of its constituent functional groups. The proposed synthetic pathway offers a logical and feasible approach for its preparation in a laboratory setting. Further investigation into its biological properties, particularly as a potential nitric oxide donor or antimicrobial agent, is warranted and could provide valuable insights for future drug development programs.
References
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Al-Ostoot, F. H., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(5), 103111. [Link]
-
Hassan, T. H. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 11(2). [Link]
-
Mortada, S., et al. (2023). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
-
Li, Y., et al. (2018). Synthesis and Biological Evaluation of Dithiobisacetamides as Novel Urease Inhibitors. Molecules, 23(11), 2947. [Link]
-
Chemsrc. (n.d.). 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide. Retrieved March 19, 2026, from [Link]
-
Fun, H.-K., et al. (2012). (Z)-N-[2-(N′-Hydroxycarbamimidoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
-
ATB (Automated Topology Builder). (n.d.). 2-(N-Hydroxycarbamimidoyl)-N-o-tolyl-acetamide. Retrieved March 19, 2026, from [Link]
-
PubChemLite. (n.d.). N-[1-(n'-hydroxycarbamimidoyl)cyclopentyl]acetamide. Retrieved March 19, 2026, from [Link]
-
PubChemLite. (n.d.). 2-(n'-hydroxycarbamimidoyl)-n-(2-methylphenyl)acetamide. Retrieved March 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS#:735321-27-4 | 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide | Chemsrc [chemsrc.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. (Z)-N-[2-(N′-Hydroxycarbamimidoyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]

